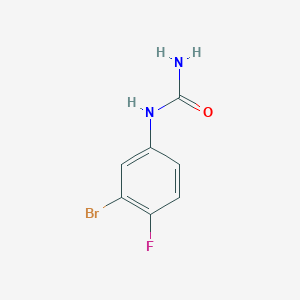
6-Bromo-4-chloro-3-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-3-phenylpyridazine is a heterocyclic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-phenylpyridazine typically involves the bromination and chlorination of a pyridazine derivative. One common method includes the reaction of 3-phenylpyridazine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure the selective substitution of bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and phase transfer agents can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chloro-3-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
6-Bromo-4-chloro-3-phenylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloro-3-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-chloro-3-phenylpyridazine
- 3-Chloro-6-phenylpyridazine
- 4-Chloro-6-phenylpyridazine
Uniqueness
6-Bromo-4-chloro-3-phenylpyridazine is unique due to the presence of both bromine and chlorine atoms on the pyridazine ring, which can influence its reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C10H6BrClN2 |
|---|---|
Poids moléculaire |
269.52 g/mol |
Nom IUPAC |
6-bromo-4-chloro-3-phenylpyridazine |
InChI |
InChI=1S/C10H6BrClN2/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
GNSOVUZABFFABL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


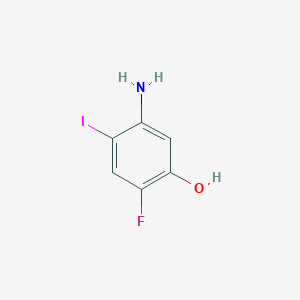


![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
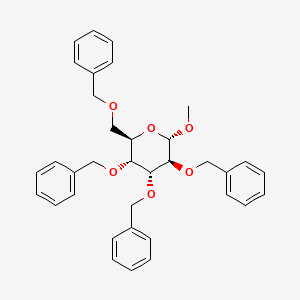

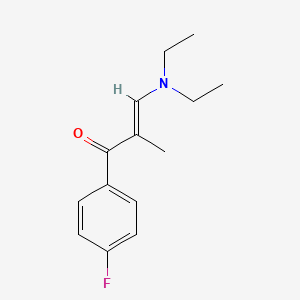
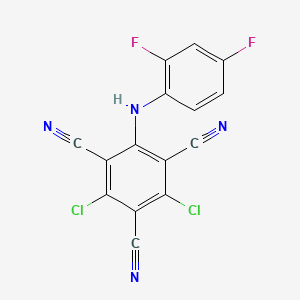
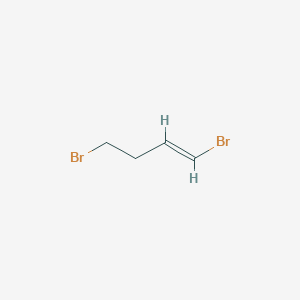

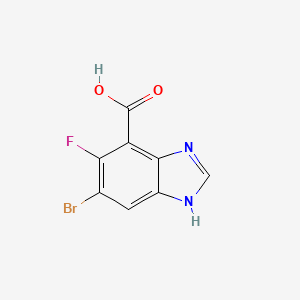

![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
